Lithium;(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This can include the starting materials, catalysts, temperature, pressure, and other conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule. This can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Asymmetric Synthesis Applications
The compound has been instrumental in the asymmetric synthesis of various stereoisomers. For example, the diastereoselective conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide has enabled the first asymmetric syntheses of cis-(3S,4R)- and trans-(3R,4R)-4-aminotetrahydrofuran-3-carboxylic acids. This synthesis demonstrated high diastereomeric and enantiomeric excess, showcasing the compound's utility in producing specific stereoisomers efficiently (Bunnage et al., 2004).
Chemical Stability and Reactivity
Research on lithium carboxylate frameworks has revealed novel 3D lithium–organic frameworks with unique structural characteristics and guest-dependent properties. These studies have implications for materials science, particularly in the development of materials with specific photoluminescence behaviors. The work demonstrates the compound's role in creating frameworks that can exhibit highly pronounced guest-dependent photoluminescence behavior, indicating potential applications in materials science and engineering (Aliev et al., 2014).
Ring-Opening Polymerization
Lithium compounds, including those related to the specified compound, have shown efficacy in the ring-opening polymerization of cyclic esters. This process is critical for polymer science, offering a route to synthesize biodegradable polymers from lactide. Such applications highlight the compound's significance in advancing polymer chemistry and its contribution to developing sustainable materials (Dean et al., 2013).
Neuroprotective and Developmental Implications
Though the focus is not directly on drug use or side effects, it's noteworthy to mention research exploring lithium's broader biological and neuroprotective effects, given its relevance to the compound's scientific applications. Studies suggest lithium's role in modulating various homeostatic mechanisms, potentially offering insights into its utility beyond psychiatric treatment, particularly in neurodegenerative diseases and developmental biology (Forlenza, De-Paula, & Diniz, 2014).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts at the molecular level. This is particularly relevant for drugs and bioactive compounds.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
lithium;(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.Li/c14-12(16)10-6-7-11(13(17)18)15(10)8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2,(H2,14,16)(H,17,18);/q;+1/p-1/t10-,11+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURYYYMSSBLJDC-VZXYPILPSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC(N(C1C(=O)N)CC2=CC=CC=C2)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1C[C@@H](N([C@@H]1C(=O)N)CC2=CC=CC=C2)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15LiN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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